Home > Products > Screening Compounds P47948 > N-(2-methoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide
N-(2-methoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide -

N-(2-methoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

Catalog Number: EVT-5624878
CAS Number:
Molecular Formula: C17H22F3N3O3
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211) []

    Compound Description: VUF11211 is a high-affinity CXCR3 antagonist characterized by a rigid, elongated structure containing two basic groups - a piperazinyl and a piperidine ring. It demonstrates potent antagonism of CXCR3, a chemokine receptor involved in inflammatory responses. []

    Relevance: While VUF11211 belongs to the piperazinyl-piperidine class and exhibits a different core structure, it shares structural similarities with N-(2-methoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide. Both compounds possess a piperazine ring substituted with an acetamide moiety. Additionally, both feature a benzyl group with a halogen or halogen-substituted alkyl group in the para position (chlorine in VUF11211 and trifluoromethyl in the target compound). This suggests potential exploration of similar structure-activity relationships in both chemical series. []

2. (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330) [, , , ]

    Compound Description: NBI-74330, an 8-azaquinazolinone derivative, acts as a high-affinity antagonist of the CXCR3 receptor. Unlike VUF11211, this compound lacks basic groups and exhibits a distinct rigid structure. It demonstrates potent inhibition of CXCR3-mediated responses, including ligand binding and cellular chemotaxis. [, ]

    Relevance: Although NBI-74330 belongs to the 8-azaquinazolinone class and has a different core structure compared to N-(2-methoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide, they share a critical structural similarity: a [3-(trifluoromethyl)phenyl]acetamide moiety. This common fragment suggests the potential influence of this specific structural feature on their respective biological activities, albeit through potentially different mechanisms. [, , , ]

3. [3H]N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide (RAMX3) [, ]

    Compound Description: RAMX3 is the first tritium-labeled allosteric modulator developed for the human CXCR3 receptor. This compound, structurally derived from 8-azaquinazolinone-type modulators like NBI-74330, binds to CXCR3 with high affinity. It has been instrumental in studying allosteric modulation of CXCR3 and identifying potential allosteric modulators through radioligand displacement assays. []

    Relevance: RAMX3, similar to NBI-74330, shares the [3-(trifluoromethyl)phenyl]acetamide moiety with N-(2-methoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide. This structural feature appears to be a recurring motif in compounds targeting CXCR3, suggesting its potential significance in mediating interactions with the receptor. The use of RAMX3 as a tool for studying CXCR3 could provide insights into the binding mode and potential mechanism of action of N-(2-methoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide if it also targets this receptor. [, ]

    N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472) []

    Compound Description: VUF10472 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist of the human CXCR3 receptor. It demonstrates potent inhibition of CXCR3-mediated signaling and functional responses, including ligand binding, GTPγS binding, calcium mobilization, and cellular chemotaxis. []

    Relevance: VUF10472 exhibits a very similar structure to NBI-74330 and also shares the [3-(trifluoromethyl)phenyl]acetamide moiety with N-(2-methoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide. The presence of this common fragment in these CXCR3 antagonists further highlights its potential importance in interacting with the receptor. []

    N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487) [, ]

    Compound Description: VUF10085, also known as AMG-487, is another 3H-pyrido[2,3-d]pyrimidin-4-one derivative identified as a CXCR3 antagonist. It shares a similar structure with VUF10472 but differs in the substitution on the phenyl ring of the acetamide moiety (trifluoromethoxy instead of fluoro and trifluoromethyl). []

    Relevance: VUF10085, while structurally similar to NBI-74330 and VUF10472, exhibits a key difference in its structure compared to N-(2-methoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide. It has a trifluoromethoxy group at the para position of the phenyl ring in the acetamide moiety, whereas the target compound possesses a trifluoromethyl group at the meta position. This difference, although subtle, highlights the potential impact of even minor structural variations on the activity and selectivity profiles of these compounds. [, ]

Properties

Product Name

N-(2-methoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

IUPAC Name

N-(2-methoxyethyl)-2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide

Molecular Formula

C17H22F3N3O3

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C17H22F3N3O3/c1-26-8-6-21-15(24)10-14-16(25)22-5-7-23(14)11-12-3-2-4-13(9-12)17(18,19)20/h2-4,9,14H,5-8,10-11H2,1H3,(H,21,24)(H,22,25)

InChI Key

VXMNWILNLLJACS-UHFFFAOYSA-N

SMILES

COCCNC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

COCCNC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.